(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate (R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.: 173383-29-4
VCID: VC20915436
InChI: InChI=1S/C10H11Br2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3/t8-/m1/s1
SMILES: COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N
Molecular Formula: C10H11Br2NO3
Molecular Weight: 353.01 g/mol

(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate

CAS No.: 173383-29-4

Cat. No.: VC20915436

Molecular Formula: C10H11Br2NO3

Molecular Weight: 353.01 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate - 173383-29-4

Specification

CAS No. 173383-29-4
Molecular Formula C10H11Br2NO3
Molecular Weight 353.01 g/mol
IUPAC Name methyl (2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C10H11Br2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3/t8-/m1/s1
Standard InChI Key XIWWDKTXRPGESF-MRVPVSSYSA-N
Isomeric SMILES COC(=O)[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)N
SMILES COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N
Canonical SMILES COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator